N-[4-(indol-3-yl)butanoyl]-L-cysteine
Description
N-[4-(Indol-3-yl)butanoyl]-L-cysteine is a modified amino acid derivative where the α-amino group of L-cysteine is acylated with a 4-(indol-3-yl)butanoyl moiety. This compound combines the redox-active thiol group of cysteine with the aromatic indole ring system, which is prevalent in bioactive molecules (e.g., tryptophan, serotonin, and kinase inhibitors). The indole group may confer affinity for proteins or receptors involved in indole metabolism, while the cysteine backbone could enable antioxidant or metal-chelating properties.
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
LXMVSQPUILWDOQ-ZDUSSCGKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with N-Formyl-L-cysteine (CAS 112740-56-4)
Structural Differences :
- N-Formyl-L-cysteine features a formyl group (-CHO) attached to the cysteine’s amino group, whereas the target compound has a larger 4-(indol-3-yl)butanoyl substituent .
- Molecular Weight: N-Formyl-L-cysteine (C₄H₇NO₃S, MW: 149.17 g/mol) is significantly smaller than N-[4-(indol-3-yl)butanoyl]-L-cysteine (estimated C₁₅H₁₉N₂O₃S, MW: 313.39 g/mol).
Functional Implications :
- Solubility: The formyl group in N-formyl-L-cysteine enhances hydrophilicity, favoring aqueous solubility, while the indole and butanoyl groups in the target compound increase hydrophobicity, likely reducing solubility but improving membrane permeability.
- Metabolic Stability : The larger acyl group in the target compound may slow enzymatic degradation compared to the smaller formyl derivative.
Comparison with S-(4-Methoxybenzyl)-L-cysteinylglycine
Structural Differences :
- S-Substitution : The compared compound has a 4-methoxybenzyl group attached to cysteine’s thiol, forming a thioether, whereas the target retains a free thiol .
- Peptide Backbone : The glycine residue in S-(4-methoxybenzyl)-L-cysteinylglycine introduces peptide-like characteristics absent in the target.
Functional Implications :
- Redox Activity : The free thiol in the target compound enables disulfide bond formation and antioxidant activity, whereas the thioether in the analog eliminates this reactivity.
- Biological Targets : The methoxybenzyl group may confer affinity for aromatic-binding receptors (e.g., estrogen receptors), while the indole moiety in the target could interact with serotoninergic pathways.
Comparison with Triazinoindole-Based Acetamides (Compounds 23–27)
Structural Differences :
- Core Heterocycle: Compounds 23–27 feature a triazino[5,6-b]indole system linked to acetamide, contrasting with the simpler indole-butanoyl-cysteine structure of the target .
- Substituents: Bromine and phenoxy groups in these analogs introduce steric and electronic effects absent in the target.
Functional Implications :
- Bioactivity: Triazinoindole derivatives are often designed as kinase or protease inhibitors due to their planar aromatic systems, whereas the target’s cysteine backbone may prioritize redox modulation.
- Synthetic Complexity: The target compound’s synthesis is likely simpler compared to the multi-step routes required for triazinoindole analogs.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Bioactivity Hypothesis |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₉N₂O₃S | 313.39 | Indole, thiol, amide | Low (lipophilic) | Antioxidant, receptor ligand |
| N-Formyl-L-cysteine | C₄H₇NO₃S | 149.17 | Formyl, thiol, carboxylic acid | High | Metal chelator, prodrug |
| S-(4-Methoxybenzyl)-L-cysteinylglycine | C₁₇H₂₅N₃O₅S | 391.47 | Thioether, peptide, methoxy | Moderate | Enzyme substrate, inhibitor |
| Triazinoindole Acetamide (Compound 23) | C₂₁H₁₇N₅OS | 379.45 | Triazinoindole, acetamide, cyano | Low | Kinase/protease inhibitor |
Research Findings and Implications
- Target Compound: The indole moiety may enable interactions with cytochrome P450 enzymes or serotonin receptors, while the cysteine thiol could act as a glutathione analog.
- N-Formyl-L-cysteine : Primarily used in detoxification pathways due to its small size and rapid metabolism .
- Triazinoindole Analogs: Demonstrated inhibitory activity in kinase assays, highlighting the importance of heterocyclic systems in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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